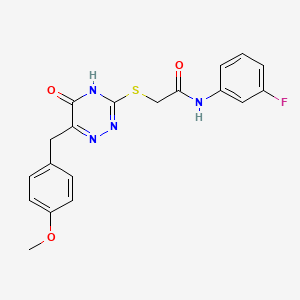

N-(3-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(3-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazine-based acetamide derivative characterized by a 1,2,4-triazin-3-ylthio backbone substituted with a 4-methoxybenzyl group at position 6 and an N-(3-fluorophenyl)acetamide moiety. While direct data on its synthesis or biological activity are unavailable in the provided evidence, its structural features align with known methodologies for synthesizing triazine-thioacetamides via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3S/c1-27-15-7-5-12(6-8-15)9-16-18(26)22-19(24-23-16)28-11-17(25)21-14-4-2-3-13(20)10-14/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKXOADQMLINMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, including case studies and data tables.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazine ring and a thioacetamide moiety. The synthesis typically involves multi-step chemical reactions that facilitate the formation of the triazine core and the subsequent attachment of various functional groups.

1. Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound has been evaluated against various pathogenic bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results indicate a promising antibacterial profile, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .

2. Anticancer Properties

The compound has also been studied for its antiproliferative effects on cancer cell lines. In vitro assays conducted on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines revealed significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| MDA-MB-231 | 15.0 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell cycle progression .

Case Studies

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial efficacy of various triazine derivatives, including the target compound. The results indicated that modifications to the benzyl group significantly influenced antibacterial activity, with electron-withdrawing groups enhancing potency .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of triazine derivatives, this compound exhibited a dose-dependent inhibition of cell viability in both MCF-7 and MDA-MB-231 cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound’s key structural elements include:

- Triazine core : A 5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio group.

- Substituents :

- 4-Methoxybenzyl at position 4.

- 3-fluorophenylacetamide at position 2.

Comparisons with analogs from the evidence are summarized below:

Table 1: Structural and Molecular Comparisons

*Calculated based on analogous structures.

Key Observations:

The 3-fluorophenyl substituent offers a balance of electronegativity and steric bulk compared to the 3-chlorophenyl () or 4-nitrophenyl () groups, which may influence binding affinity in biological systems .

Molecular Weight :

- The target compound’s estimated molecular weight (~395.4) falls within the range typical for bioactive small molecules, suggesting favorable pharmacokinetic properties compared to the lighter nitrophenyl analog (321.31) .

Q & A

Q. Methodological Answer :

- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and receptor binding affinity by modulating electron density. The 3-fluorophenyl group may improve lipophilicity and blood-brain barrier penetration.

- Electron-Donating Groups (e.g., -OCH) : The 4-methoxybenzyl moiety could increase solubility and influence π-π stacking in enzyme active sites.

Comparative Strategy : Synthesize analogs with varying substituents and evaluate via assays (e.g., enzyme inhibition, cytotoxicity). Evidence from triazole derivatives suggests methoxy groups enhance antimicrobial activity .

Advanced: What strategies optimize the yield of the thioacetamide linkage during synthesis?

Q. Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates.

- Catalysis : Employ phase-transfer catalysts or mild bases (e.g., KCO) to deprotonate thiols and promote nucleophilic attack .

- Temperature Control : Maintain 0–25°C during thiol-alkylation to minimize side reactions (e.g., disulfide formation).

Troubleshooting : If yields are low, consider pre-activating the thiol group with reagents like Lawesson’s reagent .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls across studies. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays.

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to address bioavailability issues noted in hydrophobic analogs .

- Meta-Analysis : Cross-reference PubChem bioactivity data and prioritize studies with rigorous statistical validation (e.g., p < 0.01, n ≥ 3) .

Advanced: What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP, CYP450 interactions, and hepatotoxicity.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs).

- Validation : Compare predictions with experimental data from structurally related 1,2,4-triazine derivatives .

Advanced: How do researchers mitigate toxicity risks during in vivo studies?

Q. Methodological Answer :

- Dose Escalation Studies : Start with 10% of the murine LD (if known) and monitor organ histopathology.

- Metabolite Screening : Use LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) that may cause hepatotoxicity.

- Safety Protocols : Follow OECD guidelines for acute toxicity testing and implement first-aid measures (e.g., skin decontamination with soap/water) as outlined in safety data sheets .

Advanced: What experimental designs address discrepancies between in vitro and in vivo efficacy?

Q. Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, C, and tissue distribution to identify bioavailability bottlenecks.

- Disease Models : Use orthotopic or patient-derived xenograft (PDX) models instead of subcutaneous implants for cancer studies.

- Combination Therapy : Test synergies with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux pump-mediated resistance, as seen in acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.